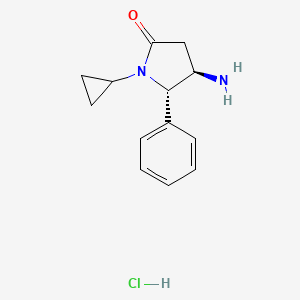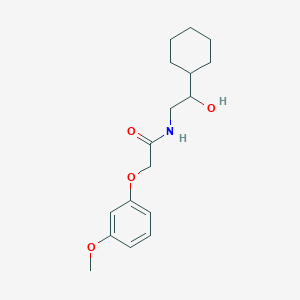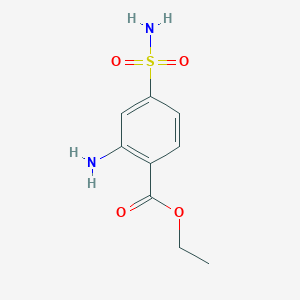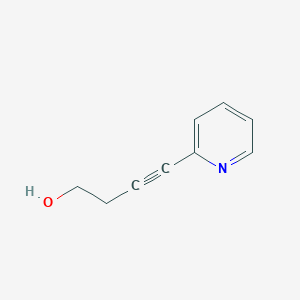![molecular formula C10H9F3O3 B2823427 2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane CAS No. 2411312-21-3](/img/structure/B2823427.png)
2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” is a chemical substance with a molecular formula of CHFO. Its average mass is 168.165 Da and its monoisotopic mass is 168.058655 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C9H8F2O2/c10-9(11)13-7-3-1-6(2-4-7)8-5-12-8/h1-4,8-9H,5H2 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 186.16 . It is a liquid at room temperature .Scientific Research Applications
Chiral Resolution and Analysis of Amines
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent. It is useful for analyzing scalemic mixtures of amines through a straightforward regioselective ring-opening reaction. The diastereomeric products can be easily identified and quantified using NMR and HPLC, showcasing the compound's versatility for the analysis of chiral amines (Rodríguez-Escrich et al., 2005).
Electropolymerization and Electrochromic Properties
The synthesis and application in electropolymerization of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) have been reported. Electrosynthesis of poly(hydroxymethylated-3,4-ethylenedioxylthiophene) (PEDOT-MeOH) and poly(EDOT-MO) demonstrated significant improvements in electrochromic properties, including high contrast ratios and coloration efficiencies. These findings suggest the potential of such fluorinated compounds in the development of advanced electrochromic devices (Zhang et al., 2014).
Polymer Synthesis
Poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} was synthesized through ring-opening polymerization, initiated by boron trifluoride etherate. The process demonstrates the utility of such fluorinated epoxides in creating polymers with potentially unique properties, opening avenues for material science applications (Li Zhan-xiong, 2012).
Oxidation Reactions and Synthetic Applications
The compound has been involved in various oxidation reactions, serving as a precursor for the synthesis of diverse fluorinated organic molecules. The unique reactivity and selectivity offered by fluorinated oxiranes like TFDO (methyl(trifluoromethyl)dioxirane) have made them critical in the development of new synthetic methodologies. These oxidation processes enable the functionalization of unactivated hydrocarbons and the synthesis of complex molecules with high efficiency and selectivity, showcasing the compound's broad utility in organic chemistry (Shahid et al., 2018).
Safety and Hazards
The safety information for “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” indicates that it has several hazard statements including H227, H312, H315, H319, H332, H335, H351 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[[4-(difluoromethoxy)-2-fluorophenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-8-3-6(16-10(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSBIEDYQACOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

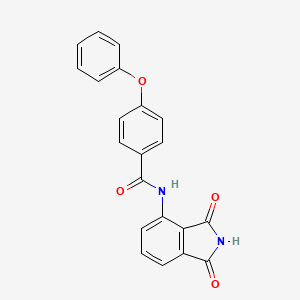
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)
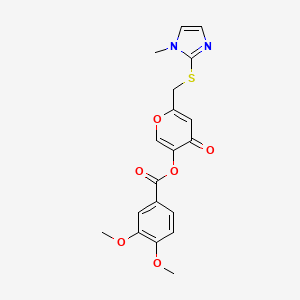
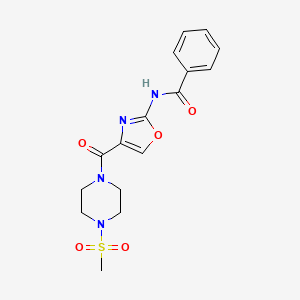
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)
